REACTION_CXSMILES
|
[F-].[K+].FC(F)(F)C(C(F)(F)[C:14]([F:23])([C:19]([F:22])([F:21])[F:20])[C:15]([F:18])([F:17])[F:16])(C(F)(F)F)C([O-])=O.FC(F)(F)C(F)=C(F)F.[F:37][C:38]([C:46]([F:49])([F:48])[F:47])([C:42]([F:45])([F:44])[F:43])[C:39](F)=[O:40]>COCCOCCOC>[F:16][C:15]([F:18])([F:17])[C:14]([F:23])([C:19]([F:22])([F:21])[F:20])[C:39](=[O:40])[C:38]([F:37])([C:46]([F:49])([F:48])[F:47])[C:42]([F:45])([F:44])[F:43] |f:0.1|
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Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
perfluoro(isobutyl isobutyrate)
|
Quantity
|
216 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)[O-])(C(F)(F)F)C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
165 g
|
Type
|
reactant
|
Smiles
|
FC(C(=C(F)F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)F)(C(F)(F)F)C(F)(F)F
|
Name
|
|
Quantity
|
197 g
|
Type
|
reactant
|
Smiles
|
FC(C(=C(F)F)F)(F)F
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
desired material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)F)(C(F)(F)F)C(F)(F)F
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a clean dry 600 mL Parr pressure reactor
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reactor to <0° C.
|
Type
|
CUSTOM
|
Details
|
to react overnight at 70° C.
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
phase split
|
Type
|
CUSTOM
|
Details
|
to obtain 362.5 g of lower phase
|
Type
|
ADDITION
|
Details
|
mixed with lower phases
|
Type
|
CUSTOM
|
Details
|
to react in the Parr reactor in the same manner as before
|
Type
|
CUSTOM
|
Details
|
This time 847 g of lower phase resulted
|
Type
|
WASH
|
Details
|
water washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
fractionally distilled
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(C(C(F)(F)F)(C(F)(F)F)F)=O)(C(F)(F)F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 359 g | |
YIELD: PERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |